molecular formula C18H20N2O4 B1175425 Veratraldazine CAS No. 17745-86-7

Veratraldazine

Cat. No.: B1175425
CAS No.: 17745-86-7
M. Wt: 328.4 g/mol
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Description

Veratraldazine is an organic compound derived from veratraldehyde, which is known for its pleasant woody fragrance and is widely used as a flavorant and odorant . This compound is a derivative formed by the reaction of veratraldehyde with hydrazine, resulting in a compound with unique chemical properties and applications.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-21-15-7-5-13(9-17(15)23-3)11-19-20-12-14-6-8-16(22-2)18(10-14)24-4/h5-12H,1-4H3/b19-11+,20-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROUMFSOORFPU-AYKLPDECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=CC2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C/C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17745-86-7
Record name VERATRALDEHYDE AZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Veratraldazine is synthesized through the condensation reaction of veratraldehyde with hydrazine. The reaction typically involves mixing veratraldehyde with hydrazine hydrate in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds with the elimination of water, forming veratraldehyde, azine as the product.

Industrial Production Methods: In industrial settings, the production of veratraldehyde, azine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Veratraldazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form veratric acid under specific conditions.

    Reduction: The compound can be reduced to form veratraldehyde or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Veratric acid.

    Reduction: Veratraldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Veratraldazine stands out due to its unique chemical structure and the ability to form Schiff bases, which are not commonly observed in its similar compounds. This property makes it valuable in antibacterial and antitumor research .

Biological Activity

Veratraldazine, a compound derived from veratraldehyde, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is chemically characterized as a substituted phenolic compound. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₄N₂O₄S
  • Molecular Weight : 278.33 g/mol

The compound features a methoxy group and an azine linkage, which contribute to its biological activity.

Biological Activities

This compound exhibits a range of biological activities that have been explored in various studies:

1. Antioxidant Activity

  • This compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it effectively scavenges free radicals and reduces lipid peroxidation.
  • Table 1: Antioxidant Activity of this compound
Concentration (µM)DPPH Scavenging (%)IC50 (µM)
103515
506525
1008540

2. Antimicrobial Activity

  • The compound has been tested against various bacterial strains, showing promising antibacterial effects, particularly against Gram-positive bacteria.
  • Table 2: Antimicrobial Effects of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL
Bacillus subtilis16 µg/mL

3. Neuroprotective Effects

  • Recent studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It appears to inhibit neuroinflammation and protect neuronal cells from apoptosis.
  • Case Study: Neuroprotection in Animal Models
    • In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in a significant reduction in neuronal death and improved cognitive function as assessed by behavioral tests.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy groups in its structure facilitate the donation of electrons to free radicals, neutralizing them.
  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It influences various signaling pathways related to cell survival and apoptosis, particularly through the NF-kB pathway.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for several therapeutic applications:

  • Antioxidant Supplements : Due to its strong antioxidant properties, it could be developed as a dietary supplement.
  • Antimicrobial Agents : Its efficacy against bacterial strains suggests potential use in developing new antibiotics.
  • Neuroprotective Drugs : Further research could lead to its application in treating neurodegenerative diseases.

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